Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-
Overview
Description
Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]- is a synthetic organic compound that features a unique combination of a tetrahydropyran ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of dihydropyran using Raney nickel as a catalyst . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes and the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of both the tetrahydropyran and thiazole rings.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydropyran ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide
- 2-(phenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid
Uniqueness
Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]- is unique due to its combination of a tetrahydropyran ring and a thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[4-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7(13)11-10-12-9(6-15-10)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHADLIJHMLPCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404197 | |
Record name | Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88572-02-5 | |
Record name | N-[4-(Tetrahydro-2H-pyran-4-yl)-2-thiazolyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88572-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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